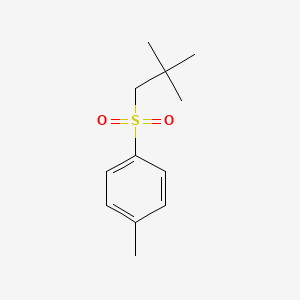

1-Methyl-4-(neopentylsulfonyl)benzene

Description

Properties

Molecular Formula |

C12H18O2S |

|---|---|

Molecular Weight |

226.34 g/mol |

IUPAC Name |

1-(2,2-dimethylpropylsulfonyl)-4-methylbenzene |

InChI |

InChI=1S/C12H18O2S/c1-10-5-7-11(8-6-10)15(13,14)9-12(2,3)4/h5-8H,9H2,1-4H3 |

InChI Key |

DADNWSCRYXGOGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sulfonyl- and sulfinyl-substituted benzene derivatives are analyzed for structural, physical, and electronic comparisons:

Structural and Physical Properties

Notes:

- Steric Effects : Neopentylsulfonyl is bulkier than methylsulfonyl, likely reducing solubility and increasing melting points compared to 1-Methyl-4-(methylsulfonyl)benzene .

- Electronic Effects : Sulfonyl groups (–SO₂–) are stronger electron-withdrawing groups than sulfinyl (–SO–) or trifluoromethyl (–CF₃) substituents, directing electrophilic substitution to specific positions .

Key Research Findings

- Synthetic Utility : Sulfonyl groups enhance regioselectivity in cyclization reactions. For example, gold-catalyzed enyne cyclizations using sulfonyl-substituted benzenes yield complex carbocycles with high efficiency .

- Thermal Stability : Methylsulfonyl-substituted benzenes exhibit higher boiling points (~300°C) compared to trifluoromethyl analogs (e.g., 1-Methyl-4-(trifluoromethyl)benzene, boiling point unlisted but typically lower due to weaker intermolecular forces) .

- Spectroscopic Identification : Mass spectrometry and IR data for sulfonyl benzenes are well-documented, aiding in structural confirmation .

Preparation Methods

Synthesis of p-Toluenesulfonyl Chloride

Toluene undergoes electrophilic aromatic sulfonation using concentrated sulfuric acid () at elevated temperatures (100–120°C). The reaction selectively produces p-toluenesulfonic acid due to the methyl group’s para-directing effect. Subsequent treatment with phosphorus pentachloride () or thionyl chloride () converts the sulfonic acid to the corresponding sulfonyl chloride:

Key Conditions :

Esterification with Neopentyl Alcohol

The sulfonyl chloride is reacted with neopentyl alcohol (2,2-dimethyl-1-propanol) in the presence of a base (e.g., pyridine or aqueous NaOH) to form the sulfonate ester:

Optimization Insights :

-

Catalysts : Thionyl chloride () enhances reaction efficiency by scavenging water.

-

Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) prevents hydrolysis of the sulfonyl chloride.

-

Yield : Typical yields range from 70% to 85% after purification via column chromatography or recrystallization.

Alternative Synthetic Routes

Electrochemical Sulfonylation

Recent advances in electrosynthesis demonstrate the potential for one-pot sulfonylation under mild conditions. A quasidivided electrochemical cell enables the coupling of p-xylene derivatives with in situ-generated sulfite intermediates:

Advantages :

Limitations :

Sulfonyl Fluoride Intermediate

A method reported in radiopharmaceutical synthesis involves sulfonyl fluorides as stable precursors. For example, reacting p-toluenesulfonyl fluoride with neopentyl alcohol under basic conditions:

Applications :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Esterification | , Pyridine, 40–50°C | 70–85% | High yield, well-established protocol | Uses corrosive reagents |

| Electrochemical | Constant current, , RT | ≈76% | Green chemistry, scalable | Specialized equipment required |

| Sulfonyl Fluoride Route | , MeCN, RT | 60–75% | Stable intermediates, radiocompatibility | Lower yield |

Purification and Characterization

Purification Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-(neopentylsulfonyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 1-methylbenzene derivatives using neopentylsulfonyl chloride under Friedel-Crafts-like conditions. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ (1–5 mol%) are critical for activating the sulfonyl chloride .

- Temperature : Optimal yields (70–85%) are reported at 0–25°C to minimize side reactions (e.g., over-sulfonylation) .

- Solvent : Dichloromethane or toluene is preferred due to their inertness and ability to stabilize intermediates .

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties of sulfonyl compounds .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating organic waste for incineration .

Q. What spectroscopic techniques are most effective for structural characterization?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 2.5 ppm (neopentyl CH₃), δ 7.3–7.8 ppm (aromatic protons) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 256.32, consistent with the molecular formula C₁₅H₁₂O₂S .

- IR : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ confirm sulfonyl functionality .

Advanced Research Questions

Q. How do steric and electronic effects of the neopentyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The neopentyl group reduces nucleophilic substitution rates due to bulky tert-butyl-like geometry, as shown in comparative studies with methylsulfonyl analogs .

- Electronic Effects : Sulfonyl groups act as electron-withdrawing moieties, directing electrophilic substitution to the para position of the benzene ring. DFT calculations (B3LYP/6-31G*) support this electronic polarization .

Q. What computational methods are suitable for predicting the compound’s stability under oxidative conditions?

- Computational Strategy :

- Thermochemical Analysis : Calculate bond dissociation energies (BDEs) for S–O and C–S bonds using Gaussian09 at the CCSD(T)/cc-pVTZ level. Experimental ΔrH° values (216 kJ/mol for sulfonyl group reactions) validate these models .

- Molecular Dynamics (MD) : Simulate degradation pathways in polar solvents (e.g., water) to identify vulnerable sites .

Q. How can researchers resolve contradictions in reported crystallographic data for sulfonyl-substituted benzenes?

- Crystallographic Best Practices :

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution structures. Compare with deposited data in the Cambridge Structural Database (e.g., CCDC 925151 for related sulfonamides) .

- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for sulfonyl oxygen atoms. Discrepancies in bond lengths (>0.02 Å) may indicate disorder or solvent effects .

Q. What strategies optimize the compound’s application in drug discovery as a sulfonamide-based pharmacophore?

- Biological Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.